REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[C:4]([O:11][C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][C:13]=2[F:19])[CH:3]=1>C(O)C.[Pd]>[F:19][C:13]1[CH:14]=[C:15]([CH:16]=[CH:17][C:12]=1[O:11][C:4]1[CH:3]=[CH:2][N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]=12)[NH2:18]
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Name
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|
Quantity
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3.2 g
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Type
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reactant
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Smiles
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ClC1=CC(=C2C(=N1)NC=C2)OC2=C(C=C(C=C2)N)F
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(C)O
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Name
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Quantity
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2.45 g
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Type
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catalyst
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Smiles
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[Pd]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The palladium is then filtered off with suction through kieselguhr
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Type
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WASH
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Details
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washed with ethanol
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Type
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CONCENTRATION
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Details
|
the filtrate is concentrated
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
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|
Smiles
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FC=1C=C(N)C=CC1OC1=C2C(=NC=C1)NC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |